

# Application Notes: AF555 NHS Ester for Immunofluorescence Staining

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## Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274

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## Introduction

**AF555 NHS Ester** (succinimidyl ester) is a bright, photostable, and water-soluble fluorescent dye belonging to the Alexa Fluor family.<sup>[1][2][3][4]</sup> Its N-hydroxysuccinimidyl (NHS) ester functional group makes it an ideal tool for covalently labeling primary amines (R-NH<sub>2</sub>) on proteins, such as antibodies, and amine-modified oligonucleotides.<sup>[1]</sup> This process forms a stable amide bond, resulting in a fluorescently labeled conjugate that is highly effective for various detection and imaging applications.

With an excitation maximum at approximately 555 nm and an emission maximum around 565-572 nm, AF555 is well-suited for the common 532 nm or 555 nm laser lines and can be visualized using standard TRITC (tetramethylrhodamine) filter sets. The resulting AF555-conjugated antibodies exhibit bright orange fluorescence and are pH-insensitive in a range from pH 4 to 10, ensuring reliable performance in diverse biological buffers. These properties make AF555 an excellent choice for direct immunofluorescence (IF) assays, where a fluorophore-conjugated primary antibody is used to detect a specific antigen within cells or tissues, simplifying the staining procedure and enabling multiplexing experiments.

## Quantitative Data: Spectroscopic and Chemical Properties

The key characteristics of **AF555 NHS Ester** are summarized below. These properties are critical for instrument setup and for quantitative analysis of the labeled conjugate.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~555 nm	
Emission Maximum ( $\lambda_{em}$ )	~572 nm	
Molar Extinction Coefficient ( $\epsilon$ )	~155,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (QY)	0.10	
Reactive Group	N-Hydroxysuccinimide (NHS) Ester	
Reactivity	Primary Amines	
Spectrally Similar Dyes	Cy3, TRITC, DyLight 550	
Solubility	Water, DMSO, DMF	

## Experimental Protocols

### Protocol 1: Covalent Conjugation of Antibodies with AF555 NHS Ester

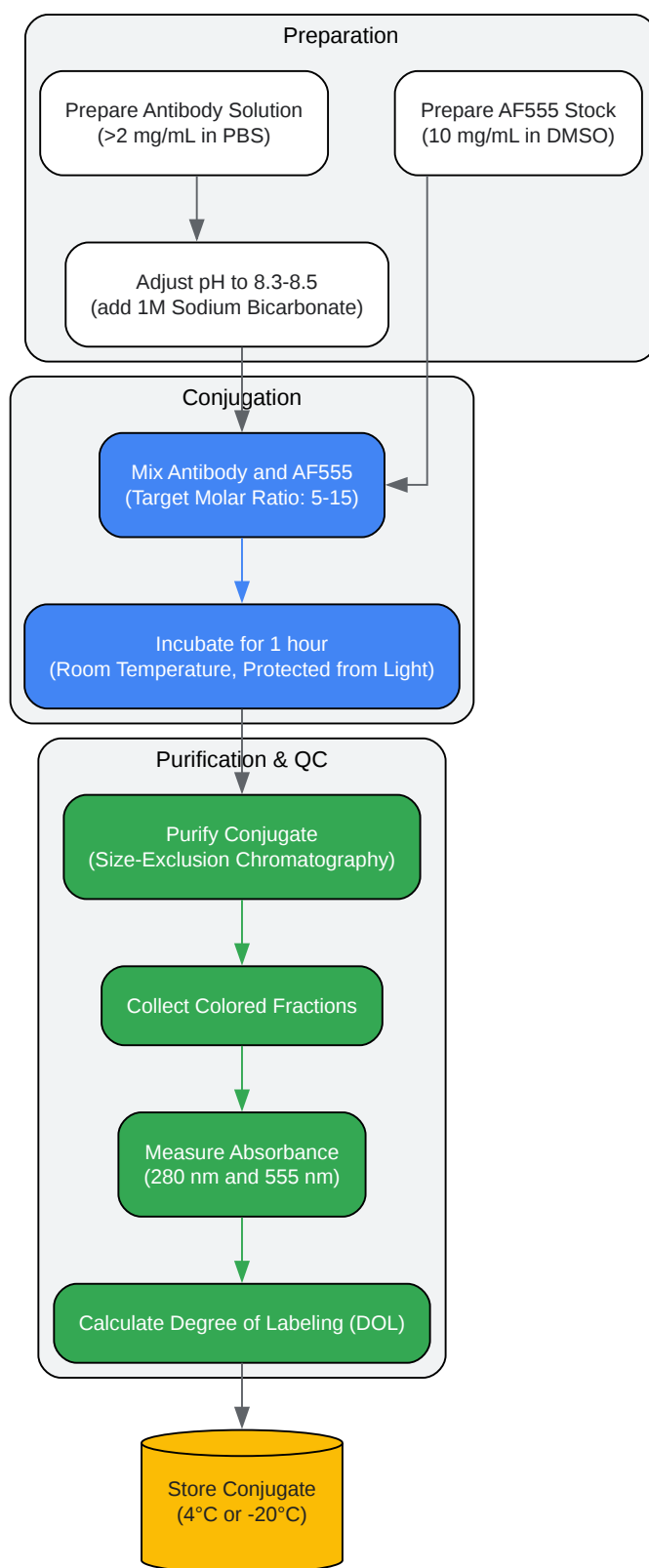
This protocol provides a general procedure for labeling immunoglobulin G (IgG) antibodies. The molar ratio of dye to protein may need to be optimized for different proteins to achieve the desired degree of labeling.

#### 1. Materials Required:

- Primary antibody (free of BSA, gelatin, or sodium azide)
- **AF555 NHS Ester**
- Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5

- Purification/Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Purification column (e.g., Sephadex® G-25) or dialysis device

## 2. Workflow for Antibody Conjugation



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Caption: Workflow for labeling an antibody with **AF555 NHS Ester**.

### 3. Detailed Methodology:

- Step 1: Prepare the Antibody
  - Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. For optimal results, concentrations should be at least 2 mg/mL.
  - Ensure the antibody storage buffer is free of amine-containing substances like Tris or glycine, and stabilizers like BSA or gelatin, as these will compete for reaction with the NHS ester. If present, dialyze the antibody against PBS.
  - Adjust the pH of the antibody solution to 8.3 by adding a small volume of 1 M sodium bicarbonate buffer (typically 1/10th of the antibody solution volume).
- Step 2: Prepare the **AF555 NHS** Ester Stock Solution
  - Immediately before use, dissolve the **AF555 NHS** ester in high-quality anhydrous DMSO to a concentration of 10 mg/mL.
  - Vortex briefly to ensure the dye is fully dissolved.
- Step 3: Perform the Conjugation Reaction
  - Determine the desired molar ratio of dye to antibody. A common starting point is a 10:1 to 15:1 molar ratio. This should be optimized to achieve a final Degree of Labeling (DOL) between 4 and 7 for an IgG antibody.
  - Slowly add the calculated volume of AF555 stock solution to the antibody solution while gently vortexing.
  - Incubate the reaction for 1 hour at room temperature, protected from light.
- Step 4: Purify the Conjugate
  - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS (pH 7.2-7.4).
  - Apply the reaction mixture to the top of the column.

- Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute, separating it from the smaller, unconjugated dye molecules which elute later.

#### 4. Quality Control: Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per antibody, is a critical parameter for ensuring experimental reproducibility.

- Step 1: Measure Absorbance
  - Measure the absorbance of the purified conjugate solution in a quartz cuvette using a spectrophotometer.
  - Record the absorbance at 280 nm ( $A_{280}$ ) and at the dye's absorbance maximum, ~555 nm ( $A_{max}$ ).
- Step 2: Calculate DOL
  - First, calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm. Protein Conc. (M) =  $[A_{280} - (A_{max} \times CF_{280})] / \epsilon_{protein}$ 
    - $A_{280}$ : Absorbance of the conjugate at 280 nm.
    - $A_{max}$ : Absorbance of the conjugate at ~555 nm.
    - $CF_{280}$ : Correction factor for AF555 at 280 nm (typically ~0.08).
    - $\epsilon_{protein}$ : Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000  $M^{-1}cm^{-1}$ ).
  - Next, calculate the Degree of Labeling.  $DOL = A_{max} / (\epsilon_{dye} \times \text{Protein Conc. (M)})$ 
    - $\epsilon_{dye}$ : Molar extinction coefficient of AF555 (~155,000  $M^{-1}cm^{-1}$ ).
  - The optimal DOL for an IgG antibody is typically between 4 and 7. High DOL values can lead to signal quenching, while low values result in a weak signal.
- Step 5: Storage

- Store the labeled antibody at 4°C for short-term use (up to two months) or in single-use aliquots at -20°C for long-term storage. Add 2 mM sodium azide for protection against microbial growth. Always protect the conjugate from light.

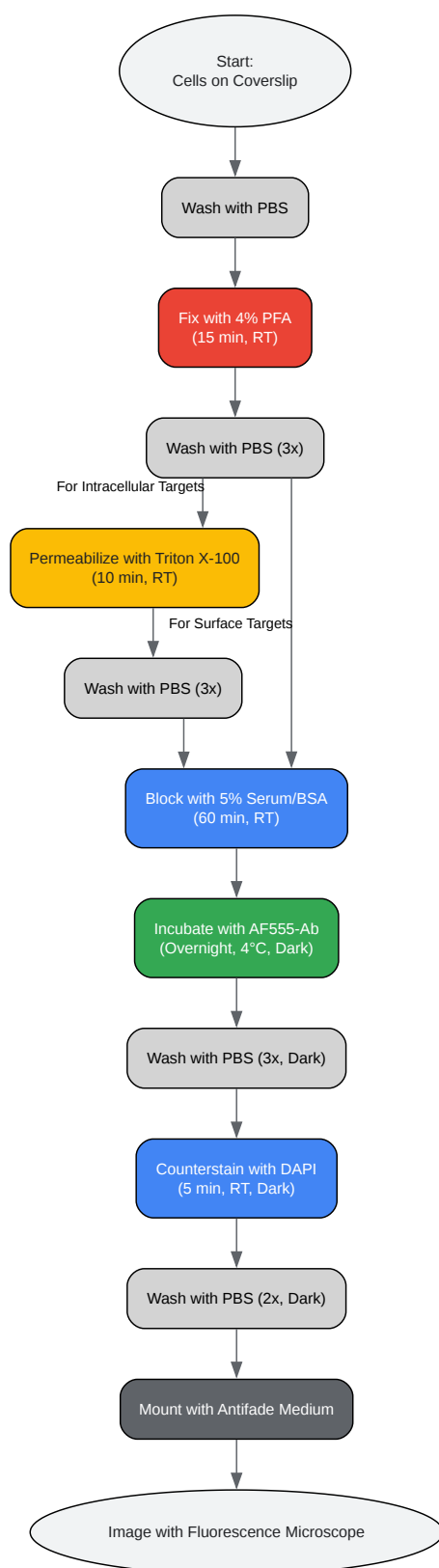
## Protocol 2: Direct Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a directly conjugated AF555 primary antibody for staining adherent cells grown on coverslips.

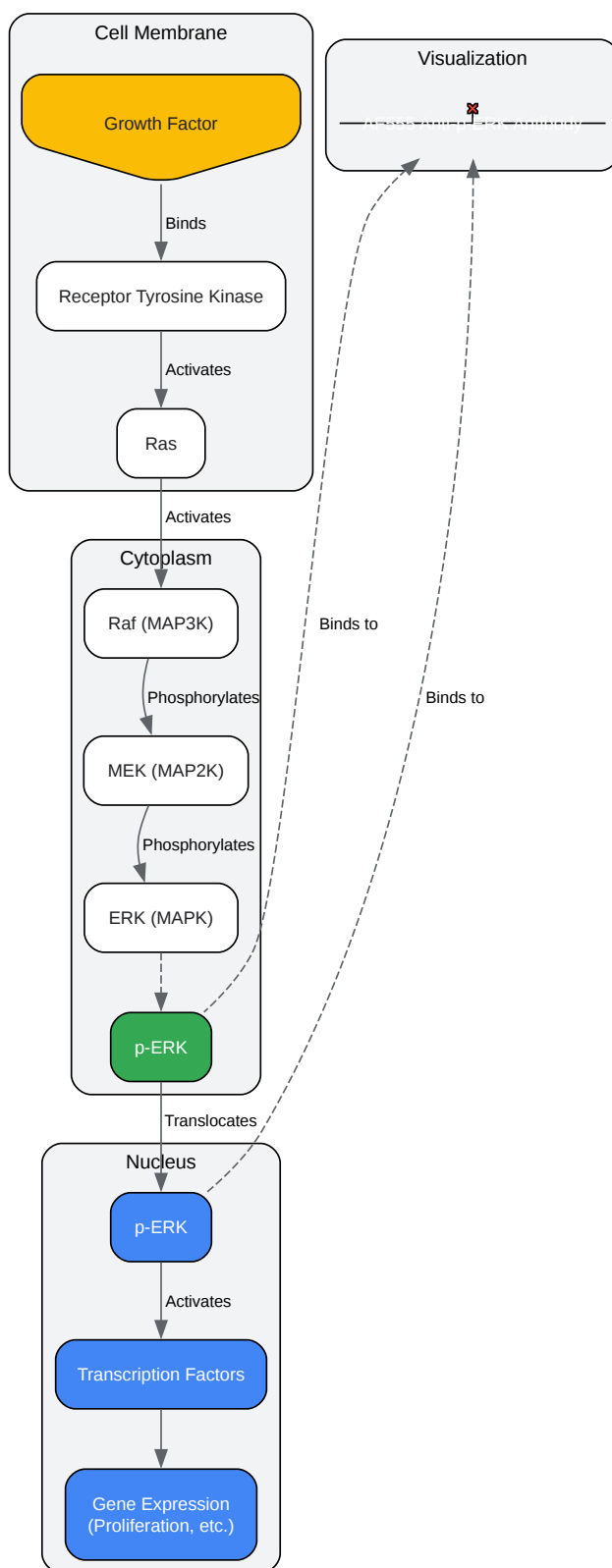
### 1. Materials Required:

- AF555-conjugated primary antibody
- Cells grown on sterile glass coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.3% Triton™ X-100 in PBS (only for intracellular targets)
- Blocking Buffer: 5% Normal Goat Serum or 1-3% BSA in PBS
- Nuclear Counterstain: DAPI (1 µg/mL) (optional)
- Antifade Mounting Medium

### 2. Workflow for Direct Immunofluorescence Staining







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## References

- 1. [usbio.net](https://usbio.net) [[usbio.net](https://usbio.net)]
- 2. [img.abclonal.com](https://img.abclonal.com) [[img.abclonal.com](https://img.abclonal.com)]
- 3. [biotium.com](https://biotium.com) [[biotium.com](https://biotium.com)]
- 4. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [[cellsignal.com](https://cellsignal.com)]
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